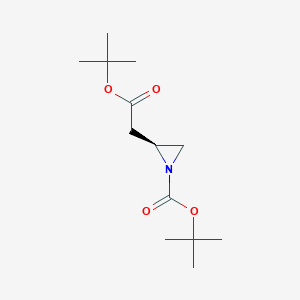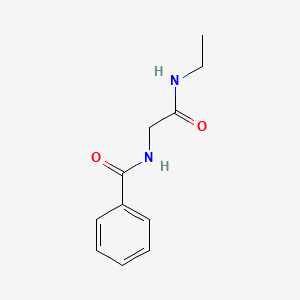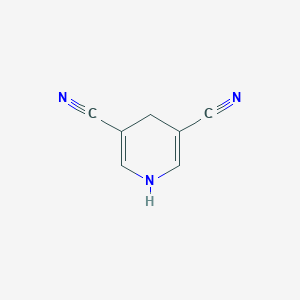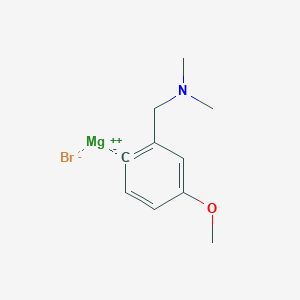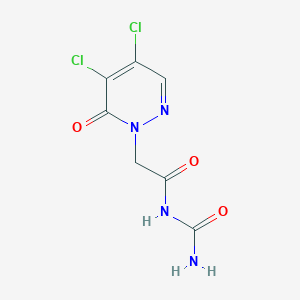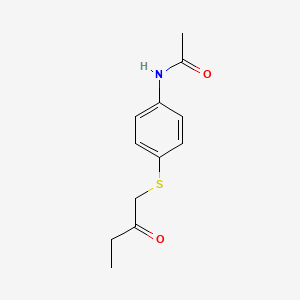
n-(4-((2-Oxobutyl)thio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-((2-Oxobutyl)thio)phenyl)acetamide: is an organic compound with the molecular formula C12H15NO2S It is characterized by the presence of a phenylacetamide group attached to a thioether linkage, which is further connected to a 2-oxobutyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-((2-Oxobutyl)thio)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the thioether linkage. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: n-(4-((2-Oxobutyl)thio)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxobutyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed:
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
科学的研究の応用
n-(4-((2-Oxobutyl)thio)phenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of n-(4-((2-Oxobutyl)thio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thioether linkage and the phenylacetamide group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- n-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide
- n-(4-(4-Acetamido-2-methoxyphenoxy)phenyl)acetamide
Comparison: n-(4-((2-Oxobutyl)thio)phenyl)acetamide is unique due to the presence of the 2-oxobutyl group and the thioether linkage, which confer distinct chemical and biological properties. In comparison, similar compounds may have different substituents on the phenyl ring or variations in the acetamide group, leading to differences in their reactivity and applications.
特性
分子式 |
C12H15NO2S |
|---|---|
分子量 |
237.32 g/mol |
IUPAC名 |
N-[4-(2-oxobutylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2S/c1-3-11(15)8-16-12-6-4-10(5-7-12)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChIキー |
YOLIUXFHBMXWQN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CSC1=CC=C(C=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



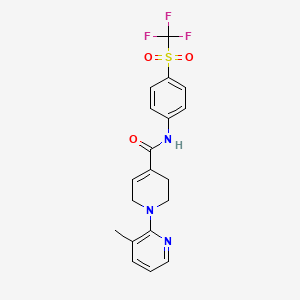
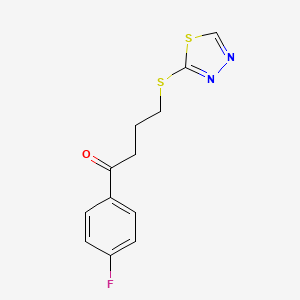
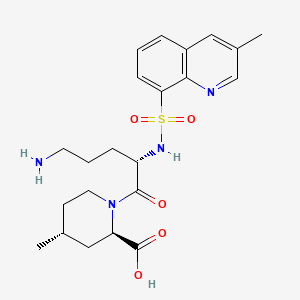
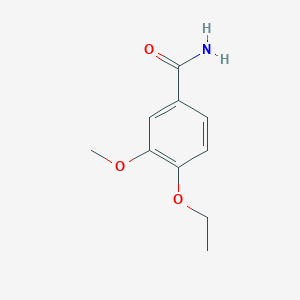
![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)

